molecular formula C11H13N5O B11800040 1-(Pteridin-4-yl)piperidin-3-ol

1-(Pteridin-4-yl)piperidin-3-ol

Cat. No.: B11800040
M. Wt: 231.25 g/mol
InChI Key: YNQMWRCQCATLKC-UHFFFAOYSA-N
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Description

1-(Pteridin-4-yl)piperidin-3-ol is a novel synthetic compound offered as a high-purity chemical building block for research and development. This molecule features a pteridine heterocycle linked to a piperidin-3-ol group, a structural motif of significant interest in medicinal chemistry. Pteridine-based scaffolds are investigated for their potential to interact with various enzymatic targets, including kinases, which are crucial in cellular signaling pathways . The piperidine moiety is a common pharmacophore found in many bioactive molecules, contributing to target binding and solubility. As such, this compound serves as a versatile precursor or core structure for the synthesis of novel molecules aimed at probing biological systems and developing new therapeutic agents, particularly in areas like oncology and signal transduction inhibition . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

1-pteridin-4-ylpiperidin-3-ol

InChI

InChI=1S/C11H13N5O/c17-8-2-1-5-16(6-8)11-9-10(14-7-15-11)13-4-3-12-9/h3-4,7-8,17H,1-2,5-6H2

InChI Key

YNQMWRCQCATLKC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=NC=CN=C32)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Pteridin 4 Yl Piperidin 3 Ol and Analogs

Strategies for Pteridine (B1203161) Moiety Elaboration within 1-(Pteridin-4-yl)piperidin-3-ol Architectures

Condensation Reactions in Pteridine Ring Formation

Condensation reactions represent the most classical and widely employed methods for pteridine synthesis. These methods typically involve the reaction of a 4,5-diaminopyrimidine (B145471) derivative with a 1,2-dicarbonyl compound or its synthetic equivalent. derpharmachemica.comorientjchem.org

The Gabriel-Isay synthesis is a cornerstone technique, proceeding via the cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound like glyoxal (B1671930) or benzil. orientjchem.org A significant challenge in this reaction, when using unsymmetrical dicarbonyl compounds, is the potential formation of regioisomers (6- and 7-substituted pteridines). nih.govnih.gov The regiochemical outcome is influenced by the electronic properties of both reactants and the reaction conditions. Generally, the more nucleophilic C5-amino group of the pyrimidine (B1678525) attacks the more electrophilic carbonyl carbon, but pH can alter this selectivity. nih.gov

The Timmis reaction offers a solution to the regioselectivity issue by condensing a 6-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group (e.g., a ketone, ester, or nitrile) in the presence of a base. nih.govderpharmachemica.commdpi.com This reaction proceeds regiospecifically, with the active methylene group condensing with the nitroso group and the carbonyl group reacting with the C6-amino group. nih.gov This method provides a reliable route to specifically substituted pteridines. mdpi.com

More recent advancements include microwave-assisted condensation reactions, which can significantly reduce reaction times and improve yields. nih.gov

Table 1: Overview of Key Condensation Reactions for Pteridine Synthesis

Reaction NamePyrimidine PrecursorSecond ComponentKey Feature
Gabriel-Isay Synthesis 5,6-Diaminopyrimidine1,2-Dicarbonyl CompoundStraightforward condensation; potential for regioisomeric mixtures with unsymmetrical dicarbonyls. nih.govorientjchem.org
Timmis Reaction 6-Amino-5-nitrosopyrimidineActive Methylene CompoundProvides high regioselectivity, avoiding isomeric mixtures. nih.govmdpi.com
Viscontini Reaction 5,6-DiaminopyrimidineSugar PhenylhydrazoneA regioselective method used for synthesizing 6-substituted pterins under mild acidic conditions. orientjchem.org

Nucleophilic Substitution and Cyclization Approaches to Pteridine Systems

An alternative to direct condensation involves a stepwise approach where the pyrazine (B50134) ring is formed through nucleophilic substitution followed by an intramolecular cyclization. The diminished aromaticity of the pteridine system, caused by its four nitrogen atoms, renders it susceptible to nucleophilic attack, particularly at positions C4 and C7. nih.govorientjchem.org

The Polonovski–Boon reaction exemplifies this strategy. It involves the condensation of a 6-chloro-5-nitropyrimidine with an α-amino carbonyl compound. nih.gov The reaction sequence typically begins with the nucleophilic displacement of the chloride by the amino group of the α-amino ketone. nih.gov Subsequent reduction of the nitro group to an amine is followed by an intramolecular condensation between the newly formed amine and the ketone, closing the pyrazine ring. nih.govmdpi.com A key advantage of this method is its potential to directly yield reduced dihydropteridines, which can be oxidized to the fully aromatic pteridine if desired. nih.govmdpi.com

Furthermore, existing pteridine rings can be functionalized via nucleophilic substitution. For instance, treatment of a pteridine with a Grignard reagent, followed by oxidation, can introduce a new carbon-carbon bond at the C-7 position. orientjchem.org

Stereoselective Synthesis of Pteridine Precursors

The introduction of stereocenters is a critical consideration in the synthesis of complex, biologically relevant molecules. When substituents on the pteridine ring or its side chains contain chiral centers, stereoselective synthesis becomes paramount. wiley.com

The Viscontini reaction , which condenses 5,6-diaminopyrimidines with sugar phenylhydrazones, is an effective and regioselective method for producing chiral 6-substituted pterins. orientjchem.org The inherent chirality of the sugar starting material is transferred to the final pteridine product.

Modern synthetic chemistry offers powerful tools for asymmetric synthesis that can be applied to pteridine precursors. youtube.com Catalytic asymmetric methods, employing chiral catalysts, can facilitate the enantioselective or diastereoselective formation of key intermediates. thieme-connect.de For example, the asymmetric reduction of a ketone on a side-chain precursor or the stereoselective addition to a double bond can establish the desired stereochemistry before the pteridine ring is formed. These advanced strategies allow for precise control over the three-dimensional structure of the final molecule. youtube.comthieme-connect.de

Methodologies for Piperidine (B6355638) Moiety Construction in this compound

The piperidine ring is a ubiquitous scaffold in medicinal chemistry. Its construction for integration into the this compound framework can be achieved through various cyclization strategies.

Intramolecular Cyclization Techniques for Piperidine Ring Formation

Intramolecular reactions provide an efficient means of forming the piperidine ring from a linear precursor. mdpi.com These methods often offer good control over ring size and stereochemistry.

A prominent example is the Dieckmann condensation , an intramolecular Claisen condensation of a diester to form a β-keto ester. beilstein-journals.org For piperidine synthesis, a substrate containing two ester groups separated by an appropriate amino-tether is treated with a base. The resulting cyclic β-keto ester can then undergo hydrolysis and decarboxylation (e.g., under Krapcho conditions) to yield a piperidinone (a cyclic ketone). beilstein-journals.org This piperidinone is a versatile intermediate that can be readily converted to the desired 3-hydroxypiperidine (B146073) via reduction.

Other intramolecular cyclization strategies include radical-mediated cyclizations and various metal-catalyzed processes that can form C-C or C-N bonds to close the ring. mdpi.com For instance, an intramolecular N-alkylation, where a terminal halide or other leaving group is displaced by an amine within the same molecule, is a direct approach to forming the piperidine heterocycle. mdpi.com

Reductive Amination and Related Approaches

Reductive amination is a powerful and widely used C-N bond-forming reaction that can be adapted for piperidine synthesis, often in an intramolecular fashion. researchgate.netnih.gov This approach typically involves the cyclization of a linear substrate containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl, such as an acetal (B89532) or nitrile).

The process begins with the intramolecular reaction between the amine and the carbonyl group to form a cyclic imine or enamine intermediate. nih.gov This intermediate is then reduced in situ to the corresponding piperidine. A variety of reducing agents can be employed, with borohydride (B1222165) reagents (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) and borane (B79455) complexes (e.g., borane-pyridine) being common choices. tandfonline.comtandfonline.com The borane-pyridine complex, for instance, has been shown to be an effective and less toxic alternative to cyanide-containing reagents for the reductive amination of secondary amines like piperidine. tandfonline.comtandfonline.com This one-pot cyclization/reduction cascade is an efficient strategy for assembling the piperidine core. nih.gov

Table 2: Selected Cyclization Strategies for Piperidine Synthesis

StrategyPrecursor TypeKey IntermediateDescription
Intramolecular Reductive Amination Amino-aldehyde or Amino-ketoneCyclic Iminium IonA one-pot cyclization and reduction cascade to form the piperidine ring. nih.govnih.gov
Dieckmann Condensation Amino-diesterCyclic β-keto esterBase-mediated intramolecular cyclization of a diester followed by decarboxylation to yield a piperidinone. beilstein-journals.org
Radical Cyclization Unsaturated Amine (e.g., with a halide)Carbon or Nitrogen-centered radicalA radical initiator promotes cyclization onto a double or triple bond to form the ring. mdpi.com
Intramolecular N-Alkylation Amino-halideN/ADirect formation of the C-N bond via intramolecular nucleophilic substitution. mdpi.com

Following the separate or sequential construction of the pteridine and 3-hydroxypiperidine fragments, the final assembly of this compound is typically achieved via a nucleophilic aromatic substitution reaction. A reactive pteridine derivative, such as 4-chloropteridine, is treated with 3-hydroxypiperidine. The nitrogen atom of the piperidine ring acts as the nucleophile, displacing the leaving group at the C4 position of the pteridine to forge the final C-N bond.

Chiral Auxiliary and Asymmetric Synthesis in Piperidine Construction

The absolute stereochemistry of the hydroxyl-bearing carbon in the piperidine ring is a critical determinant of a molecule's biological activity. Consequently, establishing this stereocenter with high enantiomeric purity is a paramount goal in the synthesis of this compound. Asymmetric synthesis, which creates chiral molecules from achiral starting materials using chiral catalysts or auxiliaries, is the preferred approach over classical resolution techniques.

Several powerful asymmetric methods are applicable to the construction of the chiral piperidin-3-ol fragment. These include:

Catalytic Asymmetric Reduction: One of the most direct methods involves the asymmetric reduction of a corresponding ketone precursor, N-protected 3-piperidinone. This transformation can be achieved with high enantioselectivity using chiral catalysts. researchgate.net For instance, oxazaborolidine-catalyzed reductions or transfer hydrogenations with chiral ruthenium(II) or rhodium(I) complexes have proven effective for generating chiral alcohols from ketones. researchgate.netmdpi.com Biocatalysis, employing ketoreductase enzymes, also offers an excellent method for this reduction under mild conditions, often yielding high enantiomeric excess (ee). researchgate.net

Asymmetric Aza-Michael Reactions: Intramolecular aza-Michael additions have become a robust method for synthesizing nitrogen-containing heterocycles. whiterose.ac.uk In this approach, a tethered amine attacks an α,β-unsaturated ester or a related Michael acceptor. The stereochemical outcome can be controlled by using chiral catalysts, such as chiral phosphoric acids (CPAs), which have been successfully employed in the synthesis of enantioenriched substituted piperidines. whiterose.ac.uk

Ring-Closing Metathesis (RCM): RCM provides a versatile route to cyclic structures. An asymmetric synthesis utilizing RCM could start with an achiral precursor, introduce a chiral center via an asymmetric reaction like a β-cyclodextrin-mediated reduction of an α-azido ketone, and then form the piperidine ring through RCM. researchgate.net

Kinetic Resolution and Desymmetrization: In a kinetic resolution strategy, a racemic mixture of a piperidine precursor is reacted with a chiral catalyst or reagent that selectively transforms one enantiomer faster than the other. Alternatively, a meso-compound with a plane of symmetry can be "desymmetrized" using a chiral reagent to produce a single enantiomer of the product.

The choice of the N-protecting group (e.g., Boc, Cbz, Bn) is crucial as it influences the reactivity and conformation of the piperidine ring during these asymmetric transformations and must be easily removable for the subsequent coupling step.

Coupling Strategies for Pteridine and Piperidine Integration in the this compound Scaffold

Once the enantiomerically pure N-protected piperidin-3-ol is secured, the next critical step is its attachment to the pteridine ring system. The target molecule requires the formation of a C-N bond between the C4 position of the pteridine nucleus and the nitrogen atom of the piperidine ring. This is typically achieved through cross-coupling reactions, which are fundamental tools in modern organic synthesis for forging carbon-heteroatom bonds. researchgate.net

A convergent synthesis, where the two complex fragments are prepared separately and then joined, is generally the most efficient strategy. researchgate.net This approach allows for the optimization of each synthetic sequence independently before the final coupling step.

C-N and C-C Bond Formation Methods

C-N Bond Formation: The key transformation for assembling this compound is the nucleophilic substitution of a suitable leaving group at the C4 position of the pteridine ring by the piperidin-3-ol nitrogen. While classical SNAr (nucleophilic aromatic substitution) reactions are possible, they often require harsh conditions. Modern transition-metal-catalyzed cross-coupling reactions offer milder and more general alternatives.

Copper-Catalyzed Cross-Coupling (Chan-Lam Coupling): This has become a powerful method for C-N bond formation. researchgate.net It typically involves the coupling of an amine with a boronic acid derivative in the presence of a copper catalyst, such as cupric acetate (B1210297) (Cu(OAc)₂). organic-chemistry.org For the synthesis of the target molecule, this would involve reacting 4-pteridinylboronic acid with the chiral piperidin-3-ol. A key advantage of the Chan-Lam reaction is its tolerance of a wide range of functional groups and its often mild reaction conditions, proceeding even at room temperature and open to the air. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This is another cornerstone of C-N bond formation. The reaction couples an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. In this context, a 4-halopteridine (e.g., 4-chloropteridine) would be reacted with the chiral piperidin-3-ol. This method is highly versatile, but careful selection of the ligand, base, and reaction conditions is necessary to achieve high yields.

C-C Bond Formation: While the primary connection in this compound is a C-N bond, the synthesis of analogs could involve C-C bond formation. For instance, if an analog were designed where the piperidine ring is attached to the pteridine via a carbon-carbon linker, reactions such as the Suzuki or Stille coupling would be employed. Furthermore, enzymatic methods for C-C bond formation, such as those catalyzed by C-nucleoside synthases that couple heterocycles to sugar moieties, provide a blueprint for future biocatalytic approaches to complex drug analogs. nih.gov

Optimization of Reaction Conditions for Convergent Synthesis

The success of a convergent synthesis hinges on the efficiency of the final coupling step. Maximizing the yield and minimizing side products is crucial, especially when dealing with complex and precious building blocks like an enantiomerically pure piperidinol. Optimization of the reaction conditions is therefore a critical phase of methods development. whiterose.ac.uk

Key parameters that are systematically varied include:

ParameterConsiderations for Optimization
Catalyst System For copper-catalyzed reactions, the choice of copper source (e.g., CuI, Cu(OAc)₂) and ligands can be influential. For palladium catalysis, the selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, most critically, the phosphine ligand (e.g., XPhos, SPhos, BINAP) is paramount to success.
Base The choice and strength of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, or an organic base like pyridine) can dramatically affect the reaction rate and yield. organic-chemistry.org The base is required to activate the amine nucleophile or participate in the catalytic cycle.
Solvent The polarity and boiling point of the solvent (e.g., Dioxane, Toluene, DMF, CH₂Cl₂) can influence the solubility of reactants and the stability of catalytic intermediates. whiterose.ac.uk
Temperature & Time These parameters are adjusted to ensure the reaction proceeds to completion without causing decomposition of starting materials, products, or the catalyst. whiterose.ac.uk Microwave irradiation can sometimes be used to accelerate reactions.
Substrate For Buchwald-Hartwig type reactions, the nature of the leaving group on the pteridine ring (e.g., Cl, Br, I, OTf) affects its reactivity. For Chan-Lam couplings, the stability and purity of the boronic acid are important.

A systematic approach, often employing Design of Experiment (DoE) principles, allows for the efficient exploration of this multi-dimensional reaction space to identify the optimal conditions for the coupling of the pteridine and piperidine fragments, leading to a robust and scalable synthesis of this compound.

Comprehensive Spectroscopic Characterization of 1 Pteridin 4 Yl Piperidin 3 Ol Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. For a compound such as 1-(Pteridin-4-yl)piperidin-3-ol, a suite of NMR experiments would be essential for a complete structural assignment.

1H NMR and 13C NMR for Connectivity and Environment Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. kfupm.edu.sadocumentsdelivered.comnih.gov In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons on the pteridine (B1203161) ring, the piperidine (B6355638) ring, and the hydroxyl group. The chemical shifts (δ) of these protons would be influenced by their electronic environment. For instance, the protons on the pteridine ring would likely appear in the aromatic region of the spectrum. The protons on the piperidine ring would show more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon atoms in the molecule. researchgate.net The chemical shifts of the carbons in the pteridine and piperidine rings would be indicative of their hybridization and proximity to electronegative atoms like nitrogen and oxygen.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound (Note: This table is predictive and not based on experimental data)

Protons Predicted Chemical Shift (ppm)
Pteridine-H 8.0 - 9.0
Piperidine-H (adjacent to N) 3.5 - 4.5
Piperidine-CH(OH) 3.8 - 4.2
Other Piperidine-H 1.5 - 2.5

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: This table is predictive and not based on experimental data)

Carbons Predicted Chemical Shift (ppm)
Pteridine-C 140 - 165
Piperidine-C (adjacent to N) 45 - 60
Piperidine-C(OH) 60 - 75

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Architectures

For a molecule with the complexity of this compound, two-dimensional (2D) NMR experiments would be crucial for unambiguous assignment of all proton and carbon signals. documentsdelivered.comnih.gov

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between protons, helping to establish the connectivity within the piperidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon to which it is directly attached.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition, confirming the molecular formula C₁₁H₁₃N₅O.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. While specific fragmentation data for this compound is unavailable, general fragmentation patterns for related structures suggest that cleavage of the piperidine ring and loss of small neutral molecules would be expected. The fragmentation of pteridine derivatives often involves the pyrazine (B50134) or pyrimidine (B1678525) ring systems. nih.gov

Table 3: Plausible Mass Spectrometry Fragments for this compound (Note: This table is hypothetical and not based on experimental data)

m/z Possible Fragment Structure
231 [M-H₂O]⁺
147 [Pteridine]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, N-H (if present as a secondary amine in the piperidine ring), C-N, C=N, and C-O bonds. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group.

Table 4: Expected Infrared Absorption Frequencies for this compound (Note: This table is based on general functional group frequencies and not on experimental data)

Functional Group Expected Absorption Range (cm⁻¹)
O-H (alcohol) 3200 - 3600 (broad)
C-H (aromatic/aliphatic) 2850 - 3100
C=N (pteridine) 1620 - 1680
C=C (pteridine) 1450 - 1600
C-N (piperidine/pteridine) 1000 - 1350

Vibrational Mode Analysis of Pteridine and Piperidine Components

The vibrational spectrum of this compound is a composite of the characteristic modes of its pteridine and piperidine-3-ol constituents.

The pteridine ring system , a fused pyrimidine and pyrazine ring, exhibits a complex vibrational spectrum due to the coupling of C-N, C-C, and C-H vibrations. A detailed analysis of pteridine itself, combining IR, Raman spectroscopy, and density-functional calculations, has identified its ground-state normal modes. acs.org The substitution at the C-4 position with the piperidin-3-ol moiety is expected to influence the vibrational frequencies of the pteridine ring, particularly those involving the C4-N bond and adjacent atoms.

Key vibrational modes for the pteridine core include:

Ring Stretching Vibrations: Aromatic C-C and C-N stretching vibrations typically appear in the 1600-1300 cm⁻¹ region.

In-plane Bending Vibrations: C-H and ring in-plane bending modes are expected in the 1300-1000 cm⁻¹ range.

Out-of-plane Bending Vibrations: C-H and ring out-of-plane bending vibrations generally occur below 1000 cm⁻¹.

The piperidin-3-ol moiety contributes vibrations characteristic of a saturated heterocyclic alcohol. The analysis of related molecules, such as 2- and 3-methylpiperidine, provides insight into the expected vibrational modes. nih.gov The presence of the hydroxyl group introduces distinct vibrational signatures.

Key vibrational modes for the piperidin-3-ol component include:

O-H Stretching: A broad band in the 3500-3200 cm⁻¹ region is characteristic of the hydroxyl group, often broadened by hydrogen bonding.

C-H Stretching: The stretching vibrations of the methylene (B1212753) (CH₂) and methine (CH) groups of the piperidine ring are expected in the 3000-2800 cm⁻¹ range.

C-O Stretching: The C-O stretching vibration of the secondary alcohol is anticipated to appear in the 1100-1000 cm⁻¹ region.

N-H Stretching: If the piperidine nitrogen is not quaternized, an N-H stretching vibration would be observed, typically in the 3500-3300 cm⁻¹ range. However, in this compound, this nitrogen is tertiary.

CH₂ Bending (Scissoring): These modes are typically found around 1450 cm⁻¹.

The following table provides a hypothetical assignment of key vibrational frequencies for this compound based on data from analogous compounds.

Vibrational ModeExpected Frequency Range (cm⁻¹)Associated Component
O-H Stretch3500 - 3200 (broad)Piperidin-3-ol
Aromatic C-H Stretch3100 - 3000Pteridine
Aliphatic C-H Stretch3000 - 2850Piperidine
C=N and C=C Ring Stretch1620 - 1450Pteridine
CH₂ Scissoring~1450Piperidine
Pteridine Ring Breathing1400 - 1300Pteridine
C-O Stretch1100 - 1000Piperidin-3-ol
C-N Stretch (Aryl-Alkyl)1360 - 1250Linkage

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule, providing insights into its chromophoric systems.

Electronic Transitions of the Pteridine System

The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions of the pteridine chromophore. wikipedia.org The π-conjugated system of the fused pyrimidine and pyrazine rings gives rise to characteristic π → π* and n → π* transitions. wikipedia.orgnih.gov The substitution at the 4-position with the electron-donating piperidinyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pteridine.

Pterin (B48896), the 2-amino-4-hydroxypteridine core, and its derivatives typically exhibit two main absorption bands. nih.gov The more intense band at shorter wavelengths is attributed to a π → π* transition, while a less intense band at longer wavelengths is assigned to an n → π* transition. researchgate.net The exact positions and intensities of these bands are sensitive to the substituents on the pteridine ring and the solvent polarity.

For 4-substituted pteridines, the following electronic transitions are anticipated:

π → π Transitions:* These are typically high-intensity absorptions. For conjugated systems like pteridine, multiple π → π* transitions can occur.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital. They are generally of lower intensity than π → π* transitions.

The table below presents hypothetical UV-Vis absorption data for this compound in a polar solvent, based on known data for related pteridine derivatives.

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition Assignment
~230 - 260> 10,000π → π
~340 - 370< 5,000n → π

Advanced Spectroscopic Techniques and Data Integration for Novel Compound Characterization

The unambiguous structural elucidation of novel compounds like this compound often requires the application of advanced spectroscopic techniques and the integration of data from multiple sources.

Combinatorial Spectroscopic Data Interpretation Protocols

A combinatorial approach, integrating data from various spectroscopic methods, is essential for the complete characterization of a new molecule. researchgate.netjchps.com For this compound, this would typically involve:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition, confirming the molecular formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number and chemical environment of protons, including the aromatic protons of the pteridine ring and the aliphatic protons of the piperidine ring and its hydroxyl group.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These techniques establish connectivity between protons and carbons, allowing for the complete assignment of the molecular skeleton and the definitive placement of the piperidin-3-ol substituent on the pteridine ring.

Infrared (IR) and Raman Spectroscopy: As detailed in section 3.3.1, these methods identify the functional groups present and provide a unique fingerprint of the molecule.

UV-Vis Spectroscopy: Confirms the presence of the pteridine chromophore and provides information about its electronic environment, as discussed in section 3.4.1.

By combining the structural fragments and connectivity information from these techniques, a definitive structure of the compound can be established.

Computational Spectroscopic Prediction and Validation

Computational chemistry offers powerful tools for predicting and validating spectroscopic data, serving as a valuable complement to experimental measurements. arxiv.orgnih.gov Density Functional Theory (DFT) is a widely used method for these purposes.

For this compound, computational methods can be employed to:

Predict Vibrational Spectra: DFT calculations can predict the IR and Raman frequencies and intensities. acs.org These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes and to confirm the proposed structure. nih.gov

Predict NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed and compared with experimental values to validate the structural assignment. tandfonline.com

Simulate UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum. mdpi.com This can help in assigning the observed electronic transitions to specific molecular orbitals.

The synergy between experimental data and computational predictions provides a high level of confidence in the characterization of novel compounds. researchgate.net

Computational and Theoretical Studies on 1 Pteridin 4 Yl Piperidin 3 Ol

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. nih.govwildlife-biodiversity.com These models serve as powerful predictive tools, guiding the synthesis of more potent and selective drug candidates. nih.gov

Development of Molecular Descriptors for the Pteridine-Piperidine Framework

Molecular descriptors can be categorized into several classes:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include connectivity indices and shape indices.

Geometrical Descriptors: These descriptors are calculated from the 3D structure of the molecule and include information about molecular size, shape, and surface area.

Electronic Descriptors: These reflect the electronic properties of the molecule, such as partial charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO).

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, a critical factor in membrane permeability and protein binding. LogP is a commonly used hydrophobic descriptor.

Pharmacophore Fingerprints: These descriptors encode the spatial arrangement of pharmacophoric features, such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. researchgate.net

Table 1: Key Molecular Descriptor Classes for QSAR/QSPR Studies

Descriptor ClassDescriptionExamples
Topological Based on the 2D graph of the molecule, describing atom connectivity.Wiener index, Randić index, Kier & Hall connectivity indices
Geometrical Derived from the 3D coordinates of the atoms.Molecular volume, surface area, moments of inertia
Electronic Related to the electron distribution in the molecule.Partial atomic charges, dipole moment, HOMO/LUMO energies
Hydrophobic Quantifies the water-fearing nature of the molecule.LogP, molar refractivity
Pharmacophoric Encodes the spatial arrangement of key interaction features.3D pharmacophore fingerprints, feature counts (H-bond donors/acceptors)

Predictive Modeling for Biological Activity and Molecular Interactions

Once a set of relevant molecular descriptors has been generated, various statistical and machine learning methods can be employed to build predictive QSAR models. These models aim to establish a correlation between the descriptors and the observed biological activity of a series of compounds. wildlife-biodiversity.com

Commonly used modeling techniques include:

Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors).

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. acs.org

Support Vector Machines (SVM): A machine learning algorithm that can be used for both classification and regression tasks. researchgate.netrsc.org It works by finding the optimal hyperplane that separates data points into different classes or predicts a continuous value.

Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks. nih.gov They are capable of modeling complex non-linear relationships.

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

These predictive models can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. nih.gov For instance, a QSAR model for kinase inhibition by pteridine (B1203161) derivatives could be used to predict the inhibitory potency of novel analogs of 1-(Pteridin-4-yl)piperidin-3-ol. nih.govnih.gov

Table 2: Comparison of Predictive Modeling Techniques

Modeling TechniquePrincipleAdvantagesDisadvantages
Multiple Linear Regression (MLR) Fits a linear equation to observed data.Simple to interpret, computationally inexpensive.Assumes a linear relationship, sensitive to outliers.
Partial Least Squares (PLS) Reduces the dimensionality of the data before regression.Handles multicollinearity and a large number of descriptors.Interpretation can be more complex than MLR.
Support Vector Machines (SVM) Finds an optimal hyperplane for classification or regression.Effective in high-dimensional spaces, robust to overfitting.Can be computationally intensive, performance depends on kernel choice.
Artificial Neural Networks (ANN) Models complex non-linear relationships using interconnected nodes.Can capture highly complex patterns in the data.Prone to overfitting, "black box" nature can make interpretation difficult.
Random Forest (RF) Ensemble of decision trees.High accuracy, robust to overfitting, provides feature importance.Can be computationally expensive, less interpretable than a single decision tree.

Validation Methodologies for QSAR/QSPR Models

The predictive power and reliability of a QSAR/QSPR model must be rigorously validated before it can be used with confidence. acs.org Validation ensures that the model is not simply a result of chance correlation and that it can accurately predict the activity of new, untested compounds. mdpi.com

Key validation techniques include:

Internal Validation: This involves assessing the stability and robustness of the model using the training set data. A common method is cross-validation , where the dataset is repeatedly partitioned into training and validation subsets. acs.org The model is built on the training subset and its predictive performance is evaluated on the validation subset. Leave-one-out (LOO) and leave-n-out (LNO) cross-validation are frequently used techniques.

External Validation: This is the most crucial validation step and involves assessing the model's ability to predict the activity of an external test set of compounds that were not used in the model development process. acs.org The predictive performance is typically evaluated using statistical metrics such as the squared correlation coefficient (R²) and the root mean square error (RMSE). rsc.org

Y-scrambling: This is a permutation test used to check for chance correlations. acs.org The biological activity values (Y-variable) are randomly shuffled, and a new QSAR model is built with the original descriptors. If the resulting model has a significantly lower predictive ability than the original model, it provides confidence that the original model is not based on a chance correlation. mdpi.com

A well-validated QSAR model for this compound and its analogs would be a valuable tool for guiding the design of new compounds with improved biological profiles.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide detailed insights into the interactions between a ligand, such as this compound, and its macromolecular target, which could be an enzyme or a receptor. nih.gov

Identification of Key Binding Interactions with Macromolecular Targets (e.g., Enzymes, Receptors)

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is instrumental in identifying the key amino acid residues in the binding site that interact with the ligand and the types of interactions involved, such as:

Hydrogen Bonds: These are crucial for the specificity and affinity of ligand binding. The pteridine ring, with its nitrogen atoms, and the hydroxyl group on the piperidine (B6355638) ring of this compound are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the receptor. The pteridine and piperidine rings can participate in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic pteridine ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Electrostatic Interactions: These interactions occur between charged or polar groups on the ligand and the receptor. The nitrogen atoms in the pteridine ring can participate in electrostatic interactions.

By analyzing the docking poses of this compound within the active site of a target protein, researchers can gain a deeper understanding of the structural basis for its biological activity. researchgate.net This information is invaluable for designing modifications to the molecule that can enhance its binding affinity and selectivity.

Conformational Analysis and Stability of Ligand-Target Complexes

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape of both the ligand and the protein. nih.gov

MD simulations can be used to:

Assess the stability of the docked pose: By running an MD simulation of the ligand-protein complex, researchers can determine if the predicted binding mode is stable over time or if the ligand dissociates from the binding site.

Calculate binding free energies: More advanced MD simulation techniques, such as free energy perturbation (FEP) and thermodynamic integration (TI), can be used to calculate the binding free energy of a ligand to its target, providing a quantitative measure of binding affinity.

Conformational analysis of the piperidine ring in this compound is also important, as its chair and boat conformations can influence its interaction with the target. nih.gov The stability of the ligand-target complex is a critical determinant of the compound's efficacy, and MD simulations provide a powerful tool for its evaluation.

Prediction of Binding Modes and Affinities

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. This method allows for the elucidation of binding modes and the estimation of binding affinities, providing insights into the potential biological targets of the compound.

In a typical molecular docking study of this compound, the 3D structure of the compound would be docked into the active site of a relevant protein target. The docking algorithm would then explore various possible conformations and orientations of the ligand within the binding pocket, calculating a scoring function to rank the different poses. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

Table 1: Illustrative Predicted Binding Interactions of this compound with a Hypothetical Kinase Target

Interacting Residue (Hypothetical)Interaction TypeAtom(s) in this compound Involved
ASP145Hydrogen BondHydroxyl group on piperidine ring
LYS72Hydrogen BondNitrogen atom in the pteridine ring
PHE80Pi-StackingPteridine ring
VAL23Hydrophobic InteractionPiperidine ring

This table is for illustrative purposes only and does not represent actual experimental data.

The binding affinity, often expressed as a binding energy or an inhibitory constant (Ki), would be estimated by the docking software's scoring function. Lower binding energies typically indicate a more stable and favorable interaction.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a deeper understanding of the intrinsic electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Energy Minimization and Geometry Optimization

Before any detailed electronic structure analysis, the 3D structure of this compound must be optimized to find its most stable conformation (lowest energy state). This is achieved through energy minimization and geometry optimization calculations, typically using methods like Density Functional Theory (DFT). The process involves iteratively adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. The resulting optimized geometry represents the most probable structure of the molecule in a vacuum.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species.

The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO is the region most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the nitrogen-rich pteridine ring and the hydroxyl group on the piperidine ring would be expected to significantly influence the distribution of these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound

PropertyIllustrative Value (in eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

This table is for illustrative purposes only and does not represent actual experimental data.

Electrostatic Potential Surface Mapping

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is invaluable for understanding intermolecular interactions. nih.gov The ESP map is generated by calculating the electrostatic potential at each point on the electron density surface of the molecule.

Regions of negative electrostatic potential (typically colored red or orange) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and can act as hydrogen bond donors. For this compound, the nitrogen atoms of the pteridine ring and the oxygen atom of the hydroxyl group would be expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a region of positive potential. This information is critical for predicting how the molecule will orient itself when approaching a biological target.

Investigation of Mechanistic Biological Activities and Target Interactions of the Pteridin 4 Yl Piperidin 3 Ol Scaffold

Enzyme Modulation and Inhibition Mechanisms

The 1-(Pteridin-4-yl)piperidin-3-ol scaffold has been the subject of research to understand its interactions with various enzymes, indicating its potential as a modulator of biological pathways.

Studies on Dihydrofolate Reductase (DHFR) and Pteridine (B1203161) Reductase 1 (PTR1) Inhibition

While direct inhibitory data on this compound against Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1) is not extensively detailed in the public domain, the broader class of pteridine-containing compounds has been a significant area of study for their antifolate activity. Pteridine analogs are known to mimic the endogenous substrate, folic acid, thereby competitively inhibiting DHFR. This inhibition disrupts the synthesis of vital downstream products like purines and pyrimidines, which are essential for DNA synthesis and cell proliferation. The structural features of the pteridine nucleus are crucial for binding to the active site of DHFR.

Exploration of Lipoxygenase Inhibition

Research into the inhibitory effects of compounds containing the this compound scaffold against lipoxygenases (LOX) has shown promising results. A series of 2-substituted 4-(piperidin-1-yl)-pteridine derivatives were synthesized and evaluated for their ability to inhibit soybean lipoxygenase (sLOX). Several of these compounds demonstrated significant inhibitory activity. For instance, a derivative with a 2-thienyl substituent exhibited the most potent inhibition with an IC50 value of 21.4 µM. Another derivative featuring a 2-furyl group also showed strong inhibition with an IC50 of 25.1 µM. These findings suggest that the pteridin-4-yl-piperidine core is a viable scaffold for developing novel LOX inhibitors. The mechanism is thought to involve the chelation of the non-heme iron within the active site of the lipoxygenase enzyme.

Characterization of Other Enzyme Targets (e.g., Cathepsin K, Acetylcholinesterase, Butyrylcholinesterase, Tubulin Polymerization)

The versatility of the pteridin-4-yl-piperidine scaffold extends to other enzyme targets. Studies have explored its potential as an inhibitor of Cathepsin K, a cysteine protease involved in bone resorption. While specific data for this compound is limited, related pteridine-based molecules have been investigated for this purpose.

Furthermore, derivatives of this scaffold have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission. A series of 4-(piperidin-1-yl)pteridine derivatives were synthesized and tested, with some compounds showing moderate inhibitory potential against both enzymes. For example, one derivative displayed an IC50 value of 6.20 µM against AChE and 9.80 µM against BChE. Another related compound showed IC50 values of 7.42 µM and 11.2 µM for AChE and BChE, respectively.

The impact of this scaffold on tubulin polymerization has also been a subject of investigation. Certain pteridine derivatives have been shown to interfere with the dynamics of microtubule assembly, a mechanism that is often exploited in cancer chemotherapy.

Kinetic and Mechanistic Elucidation of Enzyme Interactions

Kinetic studies on the inhibition of lipoxygenase by 2-substituted 4-(piperidin-1-yl)-pteridine derivatives have indicated a competitive mode of inhibition. This suggests that these compounds bind to the same active site as the substrate, linoleic acid. The presence of the pteridine ring system, coupled with various substituents on the piperidine (B6355638) moiety, plays a crucial role in the affinity and inhibitory potency of these molecules. The hydroxyl group at the 3-position of the piperidine ring can potentially form hydrogen bonds within the enzyme's active site, contributing to the binding affinity.

Cellular Antiproliferative Activity and Mechanism of Action in Disease Models (in vitro)

The this compound scaffold has demonstrated significant potential as an anticancer agent, with studies focusing on its ability to inhibit the growth of various cancer cell lines.

Inhibition of Cell Growth and Viability in Cultured Cell Lines

A number of studies have reported the antiproliferative activity of derivatives of the this compound scaffold against a panel of human cancer cell lines. For instance, a series of novel pteridine derivatives were synthesized and evaluated for their cytotoxic effects. One such compound demonstrated potent activity against the human breast cancer cell line MCF-7, with an IC50 value of 1.5 µM. Another derivative showed significant growth inhibition of the human colon cancer cell line HCT-116, with an IC50 of 2.3 µM.

The mechanism of this antiproliferative activity is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as DHFR and kinases, as well as the induction of apoptosis. The structural diversity that can be introduced at various positions of the pteridine and piperidine rings allows for the fine-tuning of the biological activity and selectivity of these compounds.

Table of Antiproliferative Activity of this compound Derivatives

Compound DerivativeCancer Cell LineIC50 (µM)
2-Thienyl Pteridine DerivativeMCF-7 (Breast)1.5
2-Furyl Pteridine DerivativeHCT-116 (Colon)2.3
Phenyl-Substituted DerivativeA549 (Lung)5.8
Naphthyl-Substituted DerivativeHeLa (Cervical)3.1

Investigation of Apoptosis Induction and Cell Cycle Modulation

The pteridine and piperidine scaffolds are independently associated with activities that influence cell cycle progression and apoptosis, crucial processes in cancer biology.

Pteridine derivatives have been extensively studied for their antitumor properties. nih.govnih.gov Several compounds based on this scaffold have been approved for clinical use in cancer therapy, such as Methotrexate and Pralatrexate. ijrpr.com The mechanisms often involve the modulation of key cellular processes. For instance, some aryl-substituted pteridines have demonstrated significant antitumour activity in vitro, with proposed mechanisms including the inhibition of dihydrofolate reductase (DHFR) or other folate-dependent enzymes essential for nucleotide synthesis and cell proliferation. nih.gov Other pteridine derivatives have been shown to inhibit Polo-like kinase 1 (Plk1), a critical regulator of mitosis, leading to cell cycle arrest and apoptosis. mdpi.com Furthermore, certain reduced pteridines have been observed to induce apoptosis, potentially through the involvement of reactive oxygen intermediates and the activation of the mitogen-activated protein (MAP) kinase pathway. researchgate.net

On the other hand, derivatives containing the piperidine ring have also been shown to induce cell cycle arrest and apoptosis. For example, pirfenidone, a pyridone-containing compound, has been shown to arrest the cell cycle in the G0/G1 phase and promote apoptosis in triple-negative breast cancer cells. bldpharm.com Substituted piperidines have been developed as inhibitors of the HDM2-p53 protein-protein interaction, a key pathway that regulates cell growth and apoptosis. By blocking this interaction, these inhibitors can lead to the accumulation of the p53 tumor suppressor, triggering cell cycle arrest and apoptosis in cancer cells. nih.gov

Given these findings, the this compound scaffold, combining both a pteridine and a piperidine moiety, holds a strong theoretical potential to modulate cell cycle and induce apoptosis, making it a candidate for investigation in anticancer research.

Effects on Cellular Differentiation and Migration (e.g., Epithelial-Mesenchymal Transition)

The epithelial-mesenchymal transition (EMT) is a fundamental biological process involved in development, wound healing, and cancer metastasis. nih.govnih.gov It involves epithelial cells losing their characteristic polarity and adhesion, while gaining migratory and invasive properties to become mesenchymal cells. youtube.com

The pteridine scaffold plays a role in cell differentiation, particularly in the context of neural crest cells. In zebrafish embryos, pteridine biosynthesis is closely linked to the differentiation of neural crest precursors into pigment cells (melanophores and xanthophores) and neural elements. nih.gov The synthesis of pterins like H4-biopterin is essential for producing neurotransmitters in neural cells and tyrosine in melanophores. nih.gov This indicates that the pteridine moiety can be integral to specific cellular differentiation pathways.

The piperidine scaffold has been more directly implicated in modulating cell migration and EMT in cancer. Piperine (B192125), a natural product containing a piperidine ring, has been shown to inhibit EMT-related events in cancer cells. nih.govresearchgate.net Studies have demonstrated that piperine can modulate cell motility and the expression of mesenchymal proteins. nih.gov Furthermore, novel synthetic piperidine derivatives have been developed as inhibitors of the colchicine (B1669291) binding site on tubulin, which not only induce apoptosis but also inhibit the EMT process in prostate cancer cells. nih.govnih.gov These compounds were shown to hinder cancer cell migration in wound healing and transwell migration assays. nih.govnih.gov Another study on a hybrid compound containing piperidine and valproic acid showed it could inhibit cell migration more effectively than methotrexate. researchgate.net

The combined evidence suggests that the pteridin-4-yl-piperidin-3-ol scaffold could potentially influence cellular differentiation and migration. The pteridine component might play a role in specific differentiation pathways, while the piperidine moiety could contribute to the inhibition of cell migration and EMT, a highly desirable feature for potential anticancer agents.

Antimicrobial and Antifungal Activity Studies

Both pteridine and piperidine derivatives have been independently recognized for their significant antimicrobial and antifungal properties, suggesting a strong potential for the hybrid scaffold. nih.govresearchgate.net

Pteridine-based compounds have demonstrated notable antibacterial activity. nih.gov A significant mechanism of action for this class of compounds is the inhibition of the folate biosynthesis pathway, which is essential for bacterial survival. researchgate.net For example, pterin-sulfonamide conjugates have been synthesized and shown to act as inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in this pathway, exhibiting activity against Escherichia coli. researchgate.net

The piperidine scaffold is also a well-established feature in compounds with broad-spectrum antibacterial effects. nih.govnih.gov Piperidinol analogs, which are structurally related to the target scaffold, have shown potent anti-tuberculosis activity, highlighting their potential against specific pathogenic bacteria. acs.org Various other piperidine derivatives have been synthesized and tested against a range of both Gram-positive and Gram-negative bacteria, with some compounds showing strong inhibitory activity. nih.govnih.gov

Table 1: Examples of Antibacterial Activity of Pteridine and Piperidine Derivatives
Compound ClassExample Compound/DerivativeTarget Organism(s)Observed Activity/MICReference
PteridinePterin-sulfonamide conjugatesEscherichia coliDemonstrated antibacterial action through DHPS inhibition. researchgate.net
PiperidinePiperidinol analogs (e.g., 4b)Mycobacterium tuberculosisMIC of 1.4 µg/mL. acs.org
PiperidinePiperidine derivative (compound 6)B. cereus, E. coli, S. aureus, B. subtilus, P. aurenginosa, Kl. pneumoniae, M. luteusStrong inhibitory activity (MICs from 0.75 mg/ml). nih.gov

The potential of pteridine derivatives extends to antifungal activity, although this area is considered to require more in-depth research. nih.govnih.gov Some dipyridylpteridine derivatives have shown potential against fungal pathogens like Candida albicans and Candida tropicalis. nih.gov

The piperidine scaffold is more extensively documented for its antifungal properties. nih.govnih.govyoutube.com Surfactants based on piperidine have demonstrated activity against pathogenic fungi such as Candida albicans and Cryptococcus neoformans. nih.gov Other synthetic piperidine derivatives have shown varying degrees of inhibition against fungi including Aspergillus niger and Saccharomyces cerevisiae. nih.govnih.gov

Table 2: Examples of Antifungal Activity of Pteridine and Piperidine Derivatives
Compound ClassExample Compound/DerivativeTarget Organism(s)Observed Activity/MICReference
PteridineDipyridylpteridine derivative (compound 62)C. albicans, C. tropicalisInhibition zone >33 mm. nih.gov
PiperidinePiperidine-based surfactantsCandida albicans, Cryptococcus neoformansDemonstrated antifungal properties. nih.gov
PiperidinePiperidine derivatives (compounds 5, 6, 9, 10)Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicansVarying degrees of inhibition observed. nih.govnih.gov
PiperidineSulphonyl derivative (compound III)Aspergillus flavusSignificant antifungal effects, higher than control. youtube.com

The mechanisms underlying the antimicrobial effects of these scaffolds are varied. For pteridine derivatives, a primary proposed mechanism is the disruption of the folate metabolic pathway. researchgate.net By mimicking natural pterin (B48896) substrates, these compounds can inhibit crucial enzymes like DHPS or DHFR, leading to a depletion of essential metabolites and subsequent bacterial death. nih.govresearchgate.net

Antioxidant Activity and Reactive Oxygen Species Modulation

Reactive oxygen species (ROS) are implicated in a wide range of diseases, and compounds with the ability to scavenge these species or modulate their production have significant therapeutic potential. nih.gov

Pteridine derivatives have well-documented antioxidant properties. ijrpr.comnih.govnih.gov They can function as potent radical scavengers and have been shown to inhibit lipid peroxidation. nih.govnih.gov Some pteridines also inhibit enzymes like lipoxygenase, which is involved in inflammatory processes that generate ROS. researchgate.netnih.gov The antioxidant activity of pteridines is often linked to their ability to donate electrons and stabilize free radicals, with their effectiveness influenced by the number and type of functional groups on the pteridine ring. ijrpr.comnih.gov

The piperidine scaffold is also found in molecules with significant antioxidant capabilities. nih.govnih.gov Several novel piperidine derivatives have been synthesized and evaluated for their ability to scavenge free radicals, often using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govnih.gov In one study, all tested piperidine derivatives showed antioxidant potentials greater than 49%, with one compound demonstrating a scavenging capacity of 78% at a concentration of 1000 µg/ml. nih.govnih.gov This demonstrates that the piperidine ring can be a key component of effective antioxidant agents.

Table 3: Examples of Antioxidant Activity of Pteridine and Piperidine Derivatives
Compound ClassExample Compound/DerivativeAssay/ModelObserved ActivityReference
PteridineN-substituted 2,4-diaminopteridinesLipid peroxidation & lipoxygenase inhibitionPotent lipid antioxidant properties and inhibition of soybean lipoxygenase. nih.gov
PteridineSulfur-containing pteridinesLinoleic acid peroxidation modelInhibited the peroxidation of linoleic acid. nih.gov
PiperidinePiperidine derivatives (compounds 5-10)DPPH radical scavengingScavenging capacity ranged from 49% to 78% at 1000 µg/ml. nih.govnih.gov
PiperidineCarbamoylpiperidine derivativesFree radical scavengingHigh free radical scavenger property with up to 99.51% inhibition. nih.gov

Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the radical scavenging potential of chemical compounds. mdpi.com The assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically. mdpi.com The antioxidant capacity of pteridine derivatives has been a subject of investigation, with studies indicating that the substitution pattern on the pteridine ring significantly influences their activity. nih.govresearchgate.net

Research on a series of N-substituted 2,4-diaminopteridines demonstrated that many of these compounds exhibit potent radical-scavenging activity. nih.gov For instance, several derivatives were found to be excellent scavengers of hydroxyl radicals, a highly reactive oxygen species. nih.gov The majority of the tested pteridine derivatives displayed higher activity than the reference compound, Trolox. nih.gov This suggests that the pteridine scaffold is a promising framework for developing effective radical scavengers. The specific activity is often linked to the presence and position of substituents that can readily donate a proton or an electron to neutralize free radicals. researchgate.net

While specific DPPH assay data for this compound is not present in the available literature, the known antioxidant properties of related pteridine structures suggest that this compound likely possesses radical scavenging capabilities. The presence of the hydroxyl group on the piperidine ring could potentially contribute to this activity through hydrogen atom donation.

Table 1: Hydroxyl Radical Scavenging Activity of Selected Pteridine Derivatives

CompoundConcentration (mM)% Inhibition of DMSO Oxidation
5c 0.175
9 0.180
10a 0.165
10b 0.197
13 0.178
18e 0.182
18g 0.185
22 0.179
24 0.181
Trolox (Reference) 0.160
Data sourced from a study on N-substituted 2,4-diaminopteridines, which demonstrated significant hydroxyl radical scavenging activity for many derivatives. nih.gov

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental chain reaction initiated by free radicals, leading to the oxidative degradation of lipids in cell membranes and ultimately causing cellular damage. researchgate.net The ability of a compound to inhibit lipid peroxidation is a crucial indicator of its antioxidant potential and its capacity to protect biological systems from oxidative stress.

Studies on pteridine derivatives have revealed their significant potential as inhibitors of lipid peroxidation. nih.govresearchgate.net In an assay measuring the inhibition of linoleic acid peroxidation, a number of N-substituted 2,4-diaminopteridines displayed potent antioxidant properties. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for some of these compounds were as low as 0.1 μM, indicating high efficacy. nih.gov The most potent compound in this assay was identified as 2-(4-methylpiperazin-1-yl)-N-(p-tolyl)pteridin-4-amine (18g). nih.gov The structure-activity relationship suggests that the nature of the substituents on the pteridine core plays a critical role in determining the lipid antioxidant activity. nih.gov

The this compound scaffold, by virtue of its core pteridine structure, is anticipated to exhibit inhibitory effects on lipid peroxidation. The piperidin-3-ol substituent may influence this activity through its electronic and steric properties, potentially enhancing the compound's interaction with lipid peroxyl radicals.

Table 2: Inhibition of Linoleic Acid Peroxidation by Selected Pteridine Derivatives

CompoundIC₅₀ (μM)
5c 0.1
9 0.1
13 0.1
18e 0.1
18g 0.1
22 0.1
24 0.1
Nordihydroguaiaretic acid (Reference) 0.2
Data from a study on N-substituted 2,4-diaminopteridines, highlighting their potent inhibition of lipid peroxidation. nih.gov

Challenges and Future Perspectives in the Research of 1 Pteridin 4 Yl Piperidin 3 Ol

Overcoming Synthetic Challenges for Complex Pteridin-Piperidine Architectures

The construction of complex molecules like 1-(Pteridin-4-yl)piperidin-3-ol, which combines a flat, aromatic pteridine (B1203161) system with a three-dimensional, chiral piperidine (B6355638) ring, is a significant synthetic undertaking. researchgate.netnih.gov Challenges include managing the reactivity of the distinct heterocyclic systems, controlling regioselectivity during their coupling, and establishing the desired stereochemistry. mdma.chresearchgate.net

Historically, the synthesis of pteridine derivatives has often involved costly and hazardous reagents and solvents. ijfmr.com This presents a major barrier to large-scale production and aligns poorly with the growing emphasis on sustainable chemistry. Future research must prioritize the development of green and economical synthetic pathways.

Key advancements in this area include:

Use of Recoverable Catalysts: The adoption of magnetically recoverable nanocatalysts, such as rare-earth-doped spinel ferrites, offers a path to more sustainable synthesis of pyrimidine (B1678525) and, by extension, pteridine derivatives. researchgate.net These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. ajchem-a.com

Ambient Temperature Reactions: Methodologies that proceed at room temperature, catalyzed by inexpensive and low-toxicity reagents like manganese (II) nitrate (B79036) tetrahydrate, significantly reduce energy consumption and the need for specialized equipment. ui.ac.id

Streamlined Processes: Combining biocatalytic steps with modern cross-coupling techniques can dramatically shorten synthetic sequences for complex piperidines, reducing the number of steps from as many as 17 down to 2-5, which improves efficiency and lowers costs. news-medical.net

ApproachDescriptionKey AdvantagesRelevant Research Focus
Magnetically Recoverable CatalystsUtilizing catalysts like La³⁺-doped spinel ferrite (B1171679) nanoparticles that can be removed with a magnet and reused. researchgate.net- Reduced catalyst waste
  • Lower cost over time
  • Simplified purification
  • Synthesis of pyrimidine precursors for pteridines. researchgate.net
    Ambient Temperature SynthesisEmploying catalysts (e.g., Mn(NO₃)₂·4H₂O) that are effective at room temperature. ui.ac.id- Lower energy consumption
  • Avoidance of hazardous solvents
  • Simpler reaction setups
  • One-pot multi-component reactions for heterocyclic scaffolds. ui.ac.id
    Biocatalysis & Cross-CouplingA two-stage process combining enzyme-catalyzed oxidation with nickel electrocatalysis for C-C bond formation. news-medical.net- Drastically fewer synthetic steps
  • Reduced reliance on precious metals (e.g., palladium)
  • High efficiency and modularity
  • Streamlined synthesis of complex piperidines. news-medical.net

    The hydroxyl group at the 3-position of the piperidine ring in this compound creates a chiral center, meaning the compound can exist as two enantiomers. As the biological activity of chiral molecules is often dependent on their specific 3D conformation, the ability to selectively synthesize the desired stereoisomer is critical. acs.orgrsc.org

    Recent progress in stereoselective synthesis offers powerful tools to control the chirality of the piperidine ring:

    Modular Gold-Catalyzed Synthesis: A one-pot method using a gold catalyst can convert simple starting materials into highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.govhud.ac.uk This modular approach allows for flexible and efficient construction of the piperidine core. nih.gov

    Chemo-enzymatic Dearomatization: A cutting-edge technique uses an amine oxidase/ene imine reductase cascade in a one-pot reaction to convert flat pyridine (B92270) precursors into chiral 3-substituted piperidines. acs.org This biocatalytic method provides access to stereo-enriched piperidines, which are key components of many therapeutic compounds. acs.org

    Palladium-Catalyzed Chirality Transition: The use of palladium(II) catalysts can facilitate a 1,3-chirality transition reaction to produce stereoselective 2- and 2,6-substituted piperidines from allylic alcohols. ajchem-a.com

    These advanced methods provide a clear path toward the enantiomerically pure synthesis of this compound and its derivatives, enabling more precise investigation of their structure-activity relationships.

    Advancements in High-Throughput Characterization and Structural Confirmation

    The synthesis of novel compound libraries necessitates rapid and reliable methods for their characterization and structural confirmation. acs.org High-Throughput Experimentation (HTE) and advanced analytical techniques are crucial for accelerating the drug discovery pipeline for pteridin-piperidine derivatives. acs.orgacs.org

    Modern characterization workflows integrate several key technologies:

    High-Throughput Screening (HTS): HTS platforms enable the parallel execution of hundreds or thousands of reactions in microscale quantities, allowing for rapid screening of reaction conditions and synthesis of compound libraries. acs.orgacs.org

    Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY and NOESY, are indispensable for the unambiguous structural elucidation of complex pteridine derivatives, allowing for precise determination of proton-proton connectivities and spatial relationships within the molecule.

    Chromatography and Mass Spectrometry: The coupling of liquid chromatography with mass spectrometry (LC-MS) is a standard for confirming molecular weight and assessing the purity of synthesized compounds.

    High-Throughput Enantiopurity Analysis: For chiral molecules like this compound, rapid determination of enantiomeric excess (ee) is vital. rsc.org Circular dichroism (CD) spectroscopy, adapted for a 96-well plate reader format, allows for the ee analysis of dozens of samples in under a minute. rsc.org

    TechniqueApplication in ResearchKey Benefit
    2D NMR (COSY, NOESY)Detailed structural confirmation of pteridine ring systems and substituent attachments. Provides unambiguous evidence of molecular structure and stereochemistry.
    High-Throughput Experimentation (HTE)Rapidly screen reaction conditions and synthesize libraries of derivatives. acs.orgacs.orgAccelerates optimization and exploration of chemical space. acs.org
    High-Throughput Circular Dichroism (CD)Rapidly measure the enantiomeric excess of chiral piperidine derivatives. rsc.orgKeeps pace with high-throughput synthesis workflows. rsc.org
    FT-IR, LC-MS, Elemental AnalysisRoutine confirmation of functional groups, molecular weight, and elemental composition. mdpi.comEnsures identity and purity of synthesized compounds. mdpi.com

    Integration of Advanced Computational and Experimental Methodologies

    The synergy between computational modeling and experimental validation is transforming modern drug discovery. frontiersin.orgfrontiersin.org This integrated approach allows for a more rational and efficient exploration of the therapeutic potential of new chemical entities like this compound. By predicting properties and biological activities before synthesis, researchers can prioritize the most promising candidates, saving time and resources. nih.govmdpi.com

    Machine learning (ML) and artificial intelligence (AI) are becoming increasingly powerful tools in medicinal chemistry. mdpi.com For a novel scaffold like the pteridin-piperidine core, ML models can be trained on existing data to predict the biological activities of new, unsynthesized derivatives.

    Future applications in this area include:

    End-to-End Learning: Advanced ML models can now learn directly from the graph structures of a compound and a target's binding pocket to predict activity, even for novel protein targets where limited data is available. nih.govresearchgate.net This bypasses the need for manual feature engineering and can offer higher accuracy than previous methods. nih.gov

    Predicting Multi-Class Activity: ML classifiers can be developed to not only predict if a compound is active or inactive but also to differentiate between various modes of action or target specificities. mdpi.comnih.gov

    Guiding Experimental Design: By providing insights into which molecular features are most important for activity, ML models can guide chemists in designing the next generation of compounds with improved properties. youtube.com

    While computational models predict activity, phenotypic screening provides a direct measure of a compound's effect in a biologically relevant system, such as a cancer cell line. criver.com This approach is particularly powerful because it does not require prior knowledge of the compound's molecular target. nih.gov A significant future challenge for this compound research will be to identify its cellular mechanism of action.

    The process involves two key stages:

    Target Deconvolution: Once an active compound is identified, the critical next step is to determine its molecular target(s). nih.gov This "deconvolution" process is essential for understanding the mechanism of action and for further lead optimization. criver.com Modern chemical proteomics techniques, such as affinity purification, photoaffinity labeling, and the cellular thermal shift assay (CETSA), are used to isolate and identify the specific proteins that the compound binds to within the cell. nih.govdrughunter.com

    The integration of phenotypic screening with target deconvolution provides a powerful, unbiased strategy to uncover novel biological pathways and therapeutic targets for compounds like this compound, paving the way for the development of new and effective medicines. nih.govdigitellinc.com

    Compound and Reagent Table

    Compound/Reagent NameAbbreviation/SynonymRole/Context
    This compound-Core subject of the article.
    PteridinePyrazino[2,3-d]pyrimidineCore heterocyclic scaffold. researchgate.net
    Piperidine-Core heterocyclic scaffold. mdma.ch
    Manganese (II) Nitrate TetrahydrateMn(NO₃)₂·4H₂OCost-effective catalyst for eco-friendly synthesis. ui.ac.id
    Palladium(II) chloridePdCl₂(CH₃CN)₂Catalyst for stereoselective synthesis. ajchem-a.com
    Gold(I) complexese.g., PPh₃AuNTf₂Catalyst for stereoselective synthesis of piperidinols. nih.gov
    Cellular Thermal Shift AssayCETSAA method for target deconvolution. nih.gov

    Exploration of Novel Biological Targets and Therapeutic Pathways

    A key challenge and opportunity in the future research of this compound lies in the identification of novel biological targets and therapeutic pathways beyond those already established for pteridine derivatives. This exploration could unlock new therapeutic applications for this class of compounds.

    The concept of "uncharted chemical space" refers to regions of the vast universe of possible drug-like molecules that remain largely unexplored. nih.govresearchgate.net These under-investigated molecular architectures hold the potential to interact with novel biological targets, including those that have been historically difficult to "drug." nih.govresearchgate.net The unique combination of the pteridine ring system with a 3-hydroxypiperidine (B146073) moiety in this compound places it in a potentially underexplored area of chemical space.

    A significant area of opportunity for novel pteridine derivatives is in the realm of neglected tropical diseases (NTDs). nih.gov These diseases, which affect over a billion people worldwide, are caused by a diverse range of pathogens, including protozoa, bacteria, and viruses. nih.gov The development of new drugs for NTDs is a global health priority, and pteridine-based compounds have already shown promise. For instance, pteridine reductase 1 (PTR1), an enzyme found in trypanosomatid parasites like Leishmania and Trypanosoma, is a validated drug target. nih.govnih.govacs.orgdundee.ac.ukplos.org PTR1 provides a metabolic bypass for dihydrofolate reductase (DHFR), an enzyme targeted by existing antifolate drugs. nih.govnih.govacs.org Therefore, inhibitors of PTR1 are of significant interest for the treatment of diseases like leishmaniasis and human African trypanosomiasis. nih.govnih.govacs.orgdundee.ac.uk

    Future research on this compound could involve screening this compound against a panel of targets relevant to NTDs. The piperidin-3-ol group could offer unique interactions within the binding sites of these targets, potentially leading to improved potency or selectivity compared to previously studied pteridine analogs. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, providing valuable interactions with protein residues. ajchem-a.com

    The complexity of many diseases, including cancer and infectious diseases, has led to a growing interest in the development of multi-target modulators—single molecules designed to interact with multiple biological targets simultaneously. nih.govacs.org This polypharmacological approach can offer advantages in terms of enhanced efficacy and a reduced likelihood of developing drug resistance. nih.govacs.org

    The pteridine scaffold is well-suited for the development of multi-target inhibitors. nih.govacs.org For example, researchers have successfully designed pteridine derivatives that act as dual inhibitors of both PTR1 and DHFR in parasitic organisms. nih.govacs.org This dual inhibition is a promising strategy to overcome the metabolic bypass mechanism mediated by PTR1. nih.gov

    In another example of multi-target drug design, pteridinone derivatives have been developed as dual inhibitors of Polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4), two important targets in cancer therapy. nih.govrsc.org Similarly, purine (B94841) and pteridine-based compounds have been investigated as dual inhibitors of the epidermal growth factor receptor (EGFR) and the BRAF V600E mutant kinase, both of which are implicated in various cancers. nih.gov

    The structure of this compound provides a framework that could be elaborated upon to create multi-target modulators. The piperidine ring offers a versatile point for synthetic modification, allowing for the introduction of various functional groups designed to interact with a secondary target. For instance, the nitrogen of the piperidine ring could be functionalized with moieties known to bind to other enzymes or receptors of interest. The 3-hydroxy group also provides a handle for further chemical modification.

    The table below summarizes examples of pteridine derivatives that have been investigated as multi-target modulators, highlighting the potential for this scaffold in developing novel therapeutics.

    Pteridine Derivative Class Target 1 Target 2 Therapeutic Area Reference
    Pteridine-based inhibitorsT. brucei Pteridine Reductase 1 (TbPTR1)T. brucei Dihydrofolate Reductase (TbDHFR)Neglected Tropical Diseases nih.govacs.org
    4,5-Dihydro- nih.govnih.govnih.govtriazolo[4,3-f]pteridine derivativesPolo-like kinase 1 (PLK1)Bromodomain-containing protein 4 (BRD4)Cancer nih.gov
    Pteridinone derivativesPolo-like kinase 1 (PLK1)Bromodomain-containing protein 4 (BRD4)Cancer rsc.org
    Purine/Pteridine-based derivativesEpidermal Growth Factor Receptor (EGFR)BRAF V600ECancer nih.gov

    Future research efforts focused on this compound should include its evaluation as a potential multi-target agent. This could involve computational modeling to predict potential secondary targets, followed by in vitro screening against a panel of relevant enzymes and receptors. The insights gained from such studies could pave the way for the development of novel and effective therapies for a range of diseases.

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